3,3'-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid
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Overview
Description
3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is a complex organic compound with a unique tricyclic structure It is characterized by its multiple oxygen atoms and a central pyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar tricyclic structure but differs in its functional groups and overall reactivity.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: Known for its use as an energetic material, this compound has a different application profile compared to 3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid.
Uniqueness
The uniqueness of 3,3’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid lies in its specific tricyclic structure and the presence of multiple oxygen atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[10-(3-carboxyphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O8/c29-21-17-15-7-8-16(18(17)22(30)27(21)13-5-1-3-11(9-13)25(33)34)20-19(15)23(31)28(24(20)32)14-6-2-4-12(10-14)26(35)36/h1-10,15-20H,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQVDXTCFAZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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